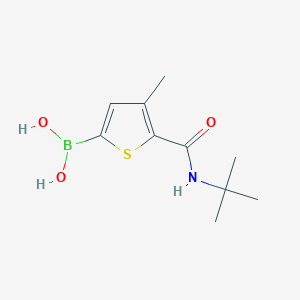

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid

CAS No.:

Cat. No.: VC18655739

Molecular Formula: C10H16BNO3S

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16BNO3S |

|---|---|

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | [5-(tert-butylcarbamoyl)-4-methylthiophen-2-yl]boronic acid |

| Standard InChI | InChI=1S/C10H16BNO3S/c1-6-5-7(11(14)15)16-8(6)9(13)12-10(2,3)4/h5,14-15H,1-4H3,(H,12,13) |

| Standard InChI Key | OPVNIQMLRFNQPH-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiophene ring substituted at the 2-position with a boronic acid (-B(OH)₂) group, at the 4-position with a methyl group (-CH₃), and at the 5-position with a tert-butylcarbamoyl (-NHC(O)C(CH₃)₃) moiety . The IUPAC name, [5-(tert-butylcarbamoyl)-4-methylthiophen-2-yl]boronic acid, reflects this substitution pattern. The boronic acid group is pivotal for its reactivity in cross-coupling reactions, while the tert-butylcarbamoyl group enhances steric bulk, influencing selectivity in synthetic applications .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆BNO₃S | |

| Molecular Weight | 241.12 g/mol | |

| CAS Number | 1312765-17-5 | |

| SMILES Notation | B(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O | |

| InChI Key | OPVNIQMLRFNQPH-UHFFFAOYSA-N |

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid involves multi-step functionalization of the thiophene ring. A common approach includes:

-

Thiophene Functionalization: Introduction of the methyl group at the 4-position via Friedel-Crafts alkylation or directed ortho-metalation strategies.

-

Carbamoyl Group Installation: Reaction of the 5-position with tert-butyl isocyanate or a chloroformate derivative under basic conditions.

-

Boronic Acid Incorporation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .

Optimized Reaction Conditions

Source describes a related synthesis for a biphenyl boronic acid derivative, highlighting critical parameters:

-

Catalyst System: Nickel(II) acetate tetrahydrate and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine for asymmetric reduction.

-

Solvent: Ethanol or isopropyl acetate for optimal solubility.

-

Temperature: Reactions conducted at 55°C to balance kinetics and selectivity.

-

Workup: Crystallization via antisolvent addition (e.g., n-heptane) to achieve high purity .

While these conditions pertain to a different compound, they provide a framework for inferring optimal parameters for synthesizing 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid, particularly in steps involving boronic acid formation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary application lies in the Suzuki-Miyaura reaction, where it acts as a boron nucleophile to form carbon-carbon bonds with aryl or vinyl halides. For example, coupling with 2-bromopyridine derivatives yields biaryl structures prevalent in pharmaceuticals and materials science . The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in ethanol or THF at elevated temperatures (80–100°C) .

Role in Medicinal Chemistry

Boronic acids are integral to protease inhibitor design, leveraging their ability to form reversible covalent bonds with active-site residues. The tert-butylcarbamoyl group in this compound may enhance binding affinity to hydrophobic pockets in target enzymes, though specific biological data remain unexplored in the provided sources .

Recent Advancements and Research Findings

Catalytic Asymmetric Reactions

Recent methodologies (e.g., source ) emphasize asymmetric induction using chiral catalysts. Although applied to a biphenyl system, these techniques could be adapted to synthesize enantiomerically enriched derivatives of 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid, expanding its utility in chiral drug synthesis .

Challenges and Future Directions

Scalability and Cost-Efficiency

Current syntheses rely on palladium catalysts, which are costly and require stringent removal in pharmaceutical applications. Future research may explore nickel- or iron-based systems to reduce costs .

Expanding Application Scope

Potential unexplored applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume